Physicochemical Differentiation: Lipophilicity (XLogP3) of CAS 2034605-26-8 vs. Common Azetidinyl-Pyrimidine Analogs
The target compound displays a computed XLogP3 of 1.9, which is approximately 0.5–1.0 log units lower than structurally similar azetidinyl-pyrimidines bearing benzoyl or phenylsulfonyl N-substituents (typical XLogP3 range 2.4–3.0). This reduced lipophilicity may contribute to improved aqueous solubility and a lower risk of phospholipidosis or hERG liability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Typical benzoyl/benzenesulfonyl azetidinyl-pyrimidine analogs: XLogP3 range 2.4–3.0 (estimated from PubChem computed properties for analogous scaffolds) |
| Quantified Difference | ΔXLogP3 ≈ –0.5 to –1.1 (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity is associated with reduced non-specific protein binding, lower metabolic clearance, and improved developability profiles, making CAS 2034605-26-8 a potentially more favorable starting point for lead optimization than more lipophilic analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 121020948. Computed Properties section, XLogP3-AA value. Retrieved April 2026. View Source
